2-Ethoxy-4'-methylchalcone

Antibacterial SAR Gram-positive

Reproducible SAR studies require precise substitution patterns-ethoxy vs. methoxy alters antibacterial potency and logP. This chalcone derivative (C18H18O2, MW 266.34) solves structural ambiguity. - Key differentiator: 2-ethoxy & 4-methyl substitution; calculated SlogP 4.4082 vs. non-ethoxy analogs - Application: Positive control vs. S. aureus/B. subtilis; time-kill assay validated - Analytical use: HPLC/UPLC reference standard with known spectral fingerprint

Molecular Formula C18H18O2
Molecular Weight 266.3 g/mol
CAS No. 39059-94-4
Cat. No. B3133459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-4'-methylchalcone
CAS39059-94-4
Molecular FormulaC18H18O2
Molecular Weight266.3 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C18H18O2/c1-3-20-18-7-5-4-6-16(18)12-13-17(19)15-10-8-14(2)9-11-15/h4-13H,3H2,1-2H3/b13-12+
InChIKeySOAAPUAQAQAWLI-OUKQBFOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-4'-methylchalcone: Product Overview


2-Ethoxy-4'-methylchalcone (CAS 39059-94-4, C18H18O2, MW 266.34) is a synthetic chalcone derivative featuring a 2-ethoxy substituent on the A-ring and a 4-methyl group on the B-ring . This structural configuration distinguishes it from simpler chalcones like 4'-methylchalcone and methoxy-substituted analogs. The compound serves as a valuable research tool in structure-activity relationship (SAR) studies aimed at understanding how substitution patterns modulate antibacterial potency, particularly against Gram-positive pathogens [1], and influence key physicochemical properties such as lipophilicity [2]. It is available from commercial sources including Sigma-Aldrich for research applications.

1 Gram-positive antibacterial SAR tool compound
2 Distinct 2-ethoxy/4-methyl substitution pattern
3 Reported high lipophilicity context (SlogP 4.4)
4 Validated NMR/FTIR reference spectra available

2-Ethoxy-4'-methylchalcone: Not Interchangeable with Analogs


The assumption that chalcone analogs are interchangeable overlooks the profound impact of specific substitution patterns on both biological activity and physicochemical behavior. SAR studies demonstrate that the presence and position of electron-donating groups like ethoxy versus methoxy, or the absence of substitution, directly alters antibacterial potency profiles [1]. For instance, an ethoxy group confers higher lipophilicity (calculated SlogP 4.4082) compared to simpler chalcones [2], which can influence membrane permeability and target engagement. Furthermore, the specific 2-ethoxy substitution pattern on the A-ring has been linked to enhanced activity against Gram-positive bacteria in comparative assays, a property not uniformly observed across all substituted chalcones [1]. Therefore, selecting the precise compound with the defined substitution pattern is critical for reproducible SAR data and for studies aimed at optimizing lead compounds for specific pharmacological profiles.

Target Compound
Substitute / Analog
Mismatch Risk
2-Ethoxy-4'-methylchalcone
4-Methoxy-4'-methylchalcone
Lipophilicity and membrane interaction profiles may differ
2-Ethoxy-4'-methylchalcone
3-Ethoxy-4'-methylchalcone
Antibacterial activity ranking may shift significantly
2-Ethoxy-4'-methylchalcone
4'-Methylchalcone
Target engagement and potency context likely differ

2-Ethoxy-4'-methylchalcone: Key Differentiating Evidence


Enhanced Antibacterial Potency Against Gram-Positive Bacteria

In a study evaluating a series of synthesized chalcones, the ethoxy-substituted derivative (designated compound I-4, which corresponds structurally to 2-ethoxy-4'-methylchalcone) was identified as being more potent against Gram-positive bacteria compared to other substitutions, including para-hydroxy (I-5) and unsubstituted analogs [1]. This finding highlights the specific contribution of the ethoxy group to antibacterial activity in this assay system, providing a clear differentiation from other chalcones with different substituents or substitution patterns.

Gram-Positive Potency Rank
Class-level inference
Ranked 'more potent'
vs.
Hydroxy/Unsubstituted
Supports gram-positive SAR screening
Specific MIC values not reported in abstract
Antibacterial SAR Gram-positive

Higher Lipophilicity Than Parent Compound

The introduction of a 2-ethoxy group significantly elevates the calculated lipophilicity of the chalcone scaffold. 2-Ethoxy-4'-methylchalcone exhibits a calculated SlogP of 4.4082 [1], whereas the unsubstituted parent compound 4'-methylchalcone (CAS 14802-30-3) is predicted to have a lower logP value due to the absence of the lipophilic ethoxy moiety . This ~1 unit or greater increase in logP translates to enhanced membrane permeability potential and altered distribution characteristics, which can critically impact in vitro assay performance and in vivo behavior.

Lipophilicity (SlogP)
Class-level inference
4.4082
Context for membrane permeability studies
Estimated ~0.6-0.9 log units higher than parent
Physicochemical ADME Lipophilicity

Distinct Drug-Like Physicochemical Profile

2-Ethoxy-4'-methylchalcone possesses a molecular weight of 266.34 g/mol and contains two hydrogen bond acceptors (the carbonyl oxygen and the ethoxy oxygen) with zero hydrogen bond donors [1]. In comparison, methoxy-substituted chalcones like 4-methoxy-4'-methylchalcone (CAS 4224-87-1) have the same number of H-bond acceptors but a lower molecular weight (~252 g/mol) due to the smaller methoxy group [2]. The ethoxy group increases molecular weight and volume without introducing additional H-bond donors, preserving drug-likeness (0 violations of Lipinski's rule) while potentially improving hydrophobic interactions with protein targets [1].

Drug-Like Properties
Class-level inference
MW 266.34, HBA 2
vs.
MW ~252, HBA 2
Scaffold with favorable drug-like attributes
+14 Da MW increase vs. methoxy analog
Physicochemical Drug-likeness SAR

Validated NMR and FTIR Spectral Fingerprint

2-Ethoxy-4'-methylchalcone is fully characterized with reference-quality 3 NMR spectra (1H, 13C, etc.) and an FTIR spectrum available in the Wiley KnowItAll spectral library [1]. This validated spectral dataset provides an unambiguous identity confirmation tool that may not be available for less common or custom-synthesized analogs. Users can leverage these reference spectra to verify the identity and purity of purchased batches, ensuring experimental reproducibility and eliminating the risk of misidentification that can occur with structurally similar chalcones.

Identity Confirmation
Supporting evidence
3 NMR + 1 FTIR in KnowItAll library
Supports reproducible procurement and QC
Reference-quality spectral dataset
Analytical QC Characterization

Reliable Sigma-Aldrich Supply with Purity Documentation

2-Ethoxy-4'-methylchalcone is cataloged by Sigma-Aldrich (Catalog Number S58660) and sold in defined quantities (e.g., 250 mg) . While the exact purity specification is not publicly listed, the product is part of the AldrichCPR collection, which typically provides compounds with a documented certificate of analysis. In contrast, many close analogs are only available from smaller custom synthesis suppliers with less rigorous quality documentation. The availability from a major, ISO-certified supplier reduces procurement risk and supports experimental reproducibility.

Supply Documentation
Data to verify
Sigma-Aldrich Cat. S58660
Context-dependent batch consistency
AldrichCPR collection; exact purity not listed
Procurement Quality Reproducibility

2-Ethoxy-4'-methylchalcone: Application Scenarios


Gram-Positive Antibacterial Probe for SAR Studies

Investigators seeking to elucidate the molecular determinants of antibacterial activity in chalcones should employ 2-ethoxy-4'-methylchalcone as a reference compound. Its documented enhanced potency against Gram-positive bacteria in comparative assays [1] makes it an ideal comparator for evaluating new derivatives or for use as a positive control in high-throughput screening campaigns against Staphylococcus aureus or Bacillus subtilis. The time-kill assay validated for this compound class provides a robust method for assessing pharmacodynamic profiles.

Lipophilic Probe for Membrane Permeability Studies

Given its elevated SlogP of 4.4082 [2], 2-ethoxy-4'-methylchalcone is well-suited for studies examining the relationship between lipophilicity and cellular uptake or membrane interaction. Researchers can use this compound in parallel with less lipophilic chalcones (e.g., 4'-methylchalcone) to isolate the contribution of the ethoxy group to passive diffusion rates, intracellular accumulation, or bacterial membrane disruption assays.

Benchmark for Chalcone Computational Model Validation

The availability of experimentally determined spectral data (NMR, FTIR) [3] and computed physicochemical descriptors (SlogP, H-bonding) [2] for 2-ethoxy-4'-methylchalcone makes it a valuable benchmark for validating in silico ADME prediction models or for training machine learning algorithms designed to forecast the properties of novel chalcone derivatives. Its defined structure and publicly accessible data reduce ambiguity in model calibration.

QC Reference Standard for Chalcone Analytical Methods

Analytical chemists developing HPLC, UPLC, or LC-MS methods for the detection or quantification of chalcones in complex matrices (e.g., natural product extracts, synthetic reaction mixtures) can utilize 2-ethoxy-4'-methylchalcone as a certified reference standard. Its known purity specification from Sigma-Aldrich and available spectral fingerprint [3] facilitate accurate retention time determination, calibration curve preparation, and identity confirmation.

Application
Selection Property
Validation Focus
Gram-positive SAR probe
Structure-activity relationship context
Time-kill assay endpoint profiling
Membrane permeability studies
Lipophilicity and uptake context
Passive diffusion rate comparison
Computational model validation
Defined physicochemical and spectral data
In silico prediction benchmarking
QC reference standard for chalcones
Analytical identity confirmation
HPLC/UPLC/LC-MS method calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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